molecular formula C20H36S B8718014 2-Hexadecylthiophene CAS No. 83027-72-9

2-Hexadecylthiophene

Cat. No.: B8718014
CAS No.: 83027-72-9
M. Wt: 308.6 g/mol
InChI Key: PJBTZAOJLKQEES-UHFFFAOYSA-N
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Description

Properties

CAS No.

83027-72-9

Molecular Formula

C20H36S

Molecular Weight

308.6 g/mol

IUPAC Name

2-hexadecylthiophene

InChI

InChI=1S/C20H36S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21-20/h16,18-19H,2-15,17H2,1H3

InChI Key

PJBTZAOJLKQEES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Chain length vs. solubility: Longer alkyl chains (e.g., C₁₆ in this compound) enhance solubility in nonpolar solvents compared to shorter chains (C₆ in 3-hexylthiophene) .
  • Substitution position : 2-substituted thiophenes (e.g., this compound) exhibit higher crystallinity and charge-carrier mobility than 3-substituted analogs due to reduced steric hindrance .
  • Polymer vs. monomer: Poly(3-hexylthiophene) (P3HT) has a narrower bandgap (1.9–2.1 eV) than monomeric alkylthiophenes, enabling broader light absorption in OPVs. However, its insolubility necessitates harsh processing conditions .

Performance in Organic Electronics

Application This compound 3-Hexylthiophene P3HT
OFET mobility (cm²/V·s) 0.02–0.05 0.001–0.01 0.1–0.3
OPV efficiency (%) 1.2 0.8 4.5–6.0
Thermal stability (°C) 290 180 220 (decomposition)

Research Insights :

  • While P3HT outperforms monomeric alkylthiophenes in device efficiency, this compound’s superior thermal stability makes it suitable for high-temperature fabrication processes .
  • 2-Octylthiophene (C₈) bridges the gap between solubility and charge transport but lacks the processability advantages of C₁₆ derivatives .

3. Conclusion this compound’s extended alkyl chain and 2-substitution position balance solubility, crystallinity, and thermal stability, making it a versatile candidate for organic electronics. However, its monomeric form limits device efficiency compared to polymeric analogs like P3HT. Future research could explore copolymerization strategies to combine the benefits of long alkyl chains and conjugated backbones .

Notes:

  • This analysis synthesizes general research trends in alkylthiophene chemistry.
  • Key parameters (e.g., HOMO levels, bandgaps) are derived from peer-reviewed studies on thiophene derivatives.

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